molecular formula C9H10FNO2 B1532283 N-(5-Fluoro-2-methoxyphenyl)acetamide CAS No. 397-34-2

N-(5-Fluoro-2-methoxyphenyl)acetamide

Cat. No. B1532283
CAS RN: 397-34-2
M. Wt: 183.18 g/mol
InChI Key: QJOWMXRIHSCAAC-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-methoxyphenyl)acetamide, also known as FMPA, is an important chemical compound used in the synthesis of a wide range of pharmaceutical and industrial products. As a derivative of acetamide, FMPA has a wide range of applications, ranging from drug synthesis to industrial and agricultural use.

Scientific Research Applications

Radioligand Development for Peripheral Benzodiazepine Receptors (PBR)

N-(5-Fluoro-2-methoxyphenyl)acetamide derivatives have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR), which are significant in the study of brain diseases and injuries. [(18)F]FMDAA1106 and [(18)F]FEDAA1106, synthesized by fluoroalkylation of a desmethyl precursor, exhibited high radioactivity in regions with high PBR density in the brain, such as the olfactory bulb. This makes them valuable tools for exploring brain disorders through imaging techniques like positron emission tomography (PET) (Zhang et al., 2003).

Drug Metabolism and Antipyretic Analogs

The compound plays a role in the metabolism of common analgesics, such as acetaminophen. It undergoes conjugation with arachidonic acid in the brain and spinal cord to form potent agonists like N-arachidonoylphenolamine (AM404). This process involves enzymes like fatty acid amide hydrolase, highlighting the compound's importance in understanding drug action mechanisms and potentially in the development of new therapeutic agents (Högestätt et al., 2005).

Investigation of Vascular Inflammation

Research has utilized derivatives of N-(5-Fluoro-2-methoxyphenyl)acetamide for imaging vascular inflammation, particularly in atherosclerotic plaques. The ligand FEDAA1106, targeting the TSPO-18kDa receptor expressed by activated macrophages, has been compared with FDG for PET imaging, showing a more specific signal pattern correlating with vascular inflammation. This application is crucial for non-invasive monitoring and understanding of atherosclerosis progression (Cuhlmann et al., 2014).

Chemical Synthesis and Green Chemistry Applications

The compound has been involved in the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes. Utilizing catalysts for hydrogenation, research aims to develop more environmentally friendly and efficient production methods for important industrial chemicals, demonstrating the compound's versatility and potential in chemical manufacturing processes (Zhang Qun-feng, 2008).

properties

IUPAC Name

N-(5-fluoro-2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOWMXRIHSCAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674426
Record name N-(5-Fluoro-2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Fluoro-2-methoxyphenyl)acetamide

CAS RN

397-34-2
Record name N-(5-Fluoro-2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GF Zhou, CQ Xie, JX Xue, JB Wang, YZ Yang… - Frontiers in …, 2022 - frontiersin.org
Zika virus (ZIKV), a mosquito-borne flavivirus, is a global health concern because of its association with severe neurological disorders such as neonatal microcephaly and adult Guillain-…
Number of citations: 1 www.frontiersin.org

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